Zolpidem-D7 is derived from zolpidem, which has the chemical formula and a molecular weight of approximately 307.39 g/mol. The deuterated version has the formula with a slightly higher molecular weight of 314.43 g/mol due to the incorporation of deuterium atoms. This compound belongs to the class of organic compounds known as phenylimidazoles, specifically categorized under azoles and imidazoles .
The synthesis of zolpidem-D7 can be approached through various chemical pathways similar to those used for zolpidem itself. One common method involves brominating 4-methylacetophenone to form an intermediate, which is then reacted with 2-amino-5-methylpyridine under controlled conditions. The incorporation of deuterium can be achieved by using deuterated solvents or reagents during these reactions.
Key steps in the synthesis include:
This synthesis process may involve various organic solvents such as methanol or acetone and requires careful temperature control (typically between 10°C and 100°C) to optimize yields and minimize by-products .
The molecular structure of zolpidem-D7 retains the core features of zolpidem but includes seven deuterium atoms replacing hydrogen atoms in specific positions. The structural formula can be represented as:
The IUPAC name for zolpidem-D7 is N,N-dimethyl-2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide. It is important to note that while the base structure remains similar to that of zolpidem, the presence of deuterium alters its physical properties slightly, which can be advantageous in analytical applications .
Zolpidem-D7 can participate in various chemical reactions similar to its parent compound. These reactions include:
The stability imparted by deuteration enhances its utility in analytical chemistry, particularly in distinguishing it from non-deuterated forms during mass spectrometric analysis .
Zolpidem-D7 functions similarly to zolpidem by acting as a positive allosteric modulator at the gamma-aminobutyric acid A receptor complex. It binds selectively to specific subunits (primarily alpha subunits) of this receptor, enhancing inhibitory neurotransmission in the central nervous system.
The mechanism involves:
The pharmacokinetics of zolpidem-D7 are similar to those of its parent compound, with an onset of action typically within 30 minutes and a half-life ranging from 2 to 3 hours .
Zolpidem-D7 exhibits several physical and chemical properties that are critical for its application:
Spectroscopic analyses (such as infrared spectroscopy) reveal characteristic absorption bands corresponding to functional groups present in the molecule, aiding in structural elucidation during research applications .
Zolpidem-D7 serves several important roles in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: